N-tert-butyl-2,4-dimethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-9-6-7-11(10(2)8-9)16(14,15)13-12(3,4)5/h6-8,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFFYLQEIWKGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Synthetic Methodologies for N Tert Butyl 2,4 Dimethylbenzenesulfonamide and Its Precursors
Strategies for the Construction of the 2,4-Dimethylbenzenesulfonamide (B1293701) Scaffold
The foundational 2,4-dimethylbenzenesulfonamide scaffold is typically assembled through the creation of a sulfonyl chloride intermediate from a dimethylbenzene precursor, which is then converted to the sulfonamide.
Sulfonylation Reactions of Dimethylbenzene Precursors
The primary route to the 2,4-dimethylbenzenesulfonamide scaffold begins with the electrophilic aromatic substitution of m-xylene (B151644). The most common method for this transformation is chlorosulfonylation, which directly introduces the sulfonyl chloride group onto the aromatic ring.
In a typical procedure, m-xylene is treated with chlorosulfonic acid. The reaction is generally conducted at controlled, cool temperatures, often in an ice-water bath, to manage the exothermic nature of the reaction. For instance, m-xylene can be reacted with chlorosulfonic acid at temperatures ranging from 10°C to 20°C. Following the initial reaction, a second portion of chlorosulfonic acid may be added, and the reaction is allowed to proceed for several hours. To facilitate the conversion and improve yields, reagents such as thionyl chloride or phosphorus trichloride (B1173362) can be added to the reaction mixture. Upon completion, the mixture is carefully quenched by adding it to an ice-water mixture, which precipitates the crude 2,4-dimethylbenzenesulfonyl chloride. The product can then be separated from the aqueous layer. This direct approach is efficient, though it can sometimes lead to the formation of isomeric byproducts, necessitating careful purification.
An alternative approach involves the use of solid acid catalysts in a Friedel-Crafts sulfonylation reaction. This method is considered more environmentally friendly as it replaces hazardous Lewis acids. Various solid acid catalysts can be employed, and the reactivity of the sulfonylating agent is a key factor, with the general order of reactivity being toluene-p-sulfonic anhydride (B1165640) > toluene-p-sulfonyl chloride > toluene-p-sulfonic acid.
Functional Group Interconversions on Substituted Benzene (B151609) Systems
Once 2,4-dimethylbenzenesulfonyl chloride is obtained, the next step is its conversion to 2,4-dimethylbenzenesulfonamide. This is a nucleophilic substitution reaction where the chlorine atom on the sulfonyl chloride is displaced by an amino group.
The most straightforward method for this conversion is the reaction of 2,4-dimethylbenzenesulfonyl chloride with ammonia (B1221849). Typically, the sulfonyl chloride is treated with an aqueous solution of ammonia. The reaction is often carried out by adding the sulfonyl chloride to a mixture of concentrated ammonia solution and water, with cooling to manage the reaction's exothermicity. The resulting 2,4-dimethylbenzenesulfonamide precipitates from the solution as a solid and can be isolated by filtration.
N-Alkylation Approaches for tert-Butyl Moiety Incorporation
The introduction of the sterically hindered tert-butyl group onto the nitrogen atom of 2,4-dimethylbenzenesulfonamide presents a synthetic challenge. Both direct and indirect methods have been developed to achieve this transformation, often requiring specific catalysts and reaction conditions to overcome the steric hindrance and electronic effects of the sulfonamide group.
Direct N-tert-Butylation of Sulfonamides utilizing tert-Butylating Agents
Direct N-tert-butylation involves the use of a reagent that can directly transfer a tert-butyl group to the sulfonamide nitrogen. While specific examples for 2,4-dimethylbenzenesulfonamide are not extensively detailed in readily available literature, general methodologies for the N-alkylation of sulfonamides can be applied. These methods often employ strong bases to deprotonate the sulfonamide, generating a nucleophilic sulfonamidate anion that can then react with a tert-butylating agent. However, the high steric demand of the tert-butyl group can make this direct approach challenging, often resulting in low yields due to competing elimination reactions.
Indirect N-tert-Butylation Strategies (e.g., via tert-Butyl Alcohol, tert-Butyl Acrylate (B77674), or tert-Butyl Propionate)
Indirect methods for N-tert-butylation have proven to be more effective, particularly for sterically hindered substrates. A notable approach involves the reaction of the parent benzenesulfonamide (B165840) with reagents such as tert-butyl alcohol, tert-butyl acrylate, or tert-butyl propionate (B1217596) in the presence of a suitable catalyst. organic-chemistry.org This method is advantageous as it utilizes readily available and less hazardous reagents. The reaction mechanism is thought to proceed through the formation of a tert-butyl cation or a related electrophilic species, which is then attacked by the sulfonamide nitrogen.
A patented method details the synthesis of N-tert-butyl benzenesulfonamide by reacting benzenesulfonamide with tert-butyl alcohol, tert-butyl acrylate, or tert-butyl propionate. organic-chemistry.org This process has demonstrated high yields, reaching over 95.5%, with product purities exceeding 98%. organic-chemistry.org This methodology can be logically extended to the synthesis of N-tert-butyl-2,4-dimethylbenzenesulfonamide.
Optimization of Reaction Conditions: Catalyst Selection and Solvent Effects (e.g., Hafnium Tetrachloride, N-methylpyrrolidone)
The success of the indirect N-tert-butylation strategies is highly dependent on the choice of catalyst and solvent. organic-chemistry.org Lewis acids have been found to be effective catalysts for this transformation. A key patent highlights the use of hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) as particularly effective catalysts. organic-chemistry.org Hafnium tetrachloride is noted as a preferred catalyst. organic-chemistry.org The catalyst loading is typically in the range of 1-10% of the mass of the benzenesulfonamide, with a 3% loading being cited as optimal. organic-chemistry.org
The choice of solvent also plays a crucial role in the reaction's efficiency. High-boiling, polar aprotic solvents are generally favored. Among the solvents tested, which include toluene, xylene, dimethyl sulfoxide, and diphenyl ether, N-methylpyrrolidone (NMP) was identified as the preferred solvent. organic-chemistry.org The reaction is typically carried out at an elevated temperature, with a heating reflux at 150°C being specified in the patented procedure. organic-chemistry.org The progress of the reaction can be monitored by techniques such as high-performance liquid chromatography (HPLC) to determine the point at which the starting sulfonamide has been completely consumed. organic-chemistry.org
Table 1: Reaction Conditions for the N-tert-Butylation of Benzenesulfonamide organic-chemistry.org
| Parameter | Condition |
|---|---|
| Starting Material | Benzenesulfonamide |
| tert-Butylating Agent | tert-Butyl alcohol, tert-Butyl acrylate, or tert-Butyl propionate |
| Catalyst | Hafnium tetrachloride (preferred) or Zirconium tetrachloride |
| Catalyst Loading | 1-10% (3% optimal) of benzenesulfonamide mass |
| Solvent | N-methylpyrrolidone (preferred) |
| Reaction Temperature | 150°C (reflux) |
| Reported Yield | > 95.5% |
| Reported Purity | > 98% |
Chemo- and Regioselectivity in Synthesis: Controlling Ortho, Meta, Para Substitution Patterns
The synthesis of this compound is a multi-step process that hinges on the precise control of electrophilic aromatic substitution to install the sulfonyl group at the correct position on the aromatic ring. The primary precursor for this synthesis is 2,4-dimethylbenzenesulfonyl chloride, which is synthesized from m-xylene.
Synthesis of 2,4-dimethylbenzenesulfonyl chloride
The key challenge in the synthesis of 2,4-dimethylbenzenesulfonyl chloride is achieving high regioselectivity. The starting material, m-xylene, has two methyl groups in a 1,3-relationship on the benzene ring. Both methyl groups are activating, ortho, para-directing electrophilic substitution. This means that incoming electrophiles are directed to positions 2, 4, and 6. Position 4 is ortho to one methyl group and para to the other, making it the most electronically activated site. Positions 2 and 6 are also activated, but substitution at these positions can be sterically hindered by the adjacent methyl groups. Therefore, the primary product of electrophilic substitution is expected to be the 2,4-disubstituted isomer.
However, traditional chlorosulfonation of m-xylene using an excess of chlorosulfonic acid can lead to a variety of side reactions, including the formation of multiple isomers, sulfonation by-products, and intermolecular coupling, resulting in low yields and purification difficulties. patsnap.com To overcome these issues and ensure high regioselectivity, a controlled, multi-step method is employed. patsnap.comgoogle.com
A common industrial method involves the following steps:
Initial Reaction: m-Xylene is reacted with chlorosulfonic acid at a controlled, low temperature (e.g., 10-20°C). patsnap.comgoogle.com A dehydrating agent, such as anhydrous potassium sulfate (B86663) or sodium sulfate, is often added to minimize water-induced side reactions. patsnap.comgoogle.com
Conversion to Sulfonyl Chloride: To drive the reaction to completion and minimize the formation of the sulfonic acid by-product, a second reagent is added. This can include an additional amount of chlorosulfonic acid along with a chlorinating agent like thionyl chloride, phosphorus trichloride, or oxalyl chloride. patsnap.com This step is also carried out at a controlled temperature to maintain selectivity. patsnap.com
This strategic approach simplifies post-reaction processing and reduces the generation of waste acid, addressing common problems in the production of substituted benzenesulfonyl chlorides. patsnap.com The yield of 2,4-dimethylbenzenesulfonyl chloride using this method can be high, for instance, reaching 87.65% in one documented procedure. google.com
| Step | Reagents | Dehydrating Agent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 (Initial Sulfonation) | m-Xylene, Chlorosulfonic Acid | Anhydrous Potassium Sulfate | 20°C | 0.5 hours | 87.65% |
| 2 (Chlorination) | Chlorosulfonic Acid, Phosphorus Trichloride | - | 20°C | 5.0 hours | |
| 1 (Initial Sulfonation) | m-Xylene, Chlorosulfonic Acid | Anhydrous Magnesium Sulfate | 15°C | 0.5 hours | Not specified |
| 2 (Chlorination) | Chlorosulfonic Acid, Thionyl Chloride | - | 15°C | 5.0 hours |
Synthesis of this compound
Once the 2,4-dimethylbenzenesulfonyl chloride precursor is synthesized and purified, it is reacted with tert-butylamine (B42293) to form the final product, this compound. This reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a by-product. The base can be an excess of the tert-butylamine reactant itself or a non-nucleophilic base such as pyridine (B92270) or triethylamine. The choice of solvent can vary, with common options including dichloromethane, tetrahydrofuran, or a biphasic system of water and an organic solvent. The reaction generally proceeds to completion under mild conditions.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
Purification of 2,4-dimethylbenzenesulfonyl chloride
The workup and purification of the intermediate, 2,4-dimethylbenzenesulfonyl chloride, are critical for obtaining a high-purity product suitable for the subsequent amidation step. A typical procedure involves the following stages:
Quenching: The reaction mixture from the chlorosulfonation is carefully poured into a mixture of ice and water. patsnap.comorgsyn.org This step serves to quench any remaining reactive reagents and to precipitate the crude product, which is insoluble in water.
Phase Separation: As 2,4-dimethylbenzenesulfonyl chloride is denser than water, it separates as a distinct lower oily layer. patsnap.comorgsyn.org The layers are then separated using a separatory funnel. patsnap.com The organic layer may be washed with water or a dilute carbonate solution to remove acidic impurities. orgsyn.org
Solvent Extraction: If a solvent like carbon tetrachloride was used, the aqueous layer is often extracted again to maximize the recovery of the product. orgsyn.org
Drying and Solvent Removal: The combined organic phases are dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, and then filtered. The solvent is subsequently removed under reduced pressure, typically using a rotary evaporator. mdpi.comnih.gov
Distillation: For final purification, the crude sulfonyl chloride is often distilled under high vacuum. orgsyn.org This technique effectively separates the desired product from non-volatile impurities and any by-products with different boiling points.
Purification of this compound
The final product is typically a solid compound, and its purification follows standard organic chemistry laboratory techniques.
Workup: After the reaction is complete, the mixture is typically diluted with water and an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layer is separated and washed sequentially with a dilute acid (to remove excess tert-butylamine), water, and brine. mdpi.comnih.gov
Drying and Concentration: The isolated organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product. mdpi.comnih.gov
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude this compound is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. rsc.org The pure crystals are then collected by filtration.
Flash Chromatography: For more challenging separations or to obtain very high purity, flash column chromatography can be employed. rsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The fractions containing the pure product are collected and combined, and the solvent is evaporated.
The purity of the final compound and its intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). google.comgoogle.com
| Compound | Purification Step | Description | Reference |
|---|---|---|---|
| 2,4-dimethylbenzenesulfonyl chloride | Quenching & Separation | Reaction mixture is poured into ice-water; the product separates as an oil and is collected. | patsnap.comorgsyn.org |
| Washing | The crude product is washed with water and/or dilute base to remove acid impurities. | orgsyn.org | |
| Vacuum Distillation | Final purification is achieved by distillation under reduced pressure to separate from impurities. | orgsyn.org | |
| This compound | Aqueous Workup | Involves extraction and washing with acidic, neutral, and saline solutions to remove reagents and by-products. | mdpi.comnih.gov |
| Recrystallization | Crystallization from a suitable solvent to obtain a pure, solid product. | rsc.org | |
| Flash Chromatography | Separation on a silica gel column for high-purity isolation. | rsc.org |
Advanced Structural Characterization and Conformational Analysis of N Tert Butyl 2,4 Dimethylbenzenesulfonamide
Spectroscopic Investigations for Higher-Order Structural Elucidation
Spectroscopic techniques are fundamental to determining the detailed structure and conformation of a molecule in both solution and the solid state.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Stereochemical and Conformational Details
High-resolution NMR spectroscopy would be the primary method for elucidating the solution-state structure and conformational dynamics of N-tert-butyl-2,4-dimethylbenzenesulfonamide.
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the electronic environment of the hydrogen atoms. The tert-butyl group would exhibit a characteristic singlet, likely in the upfield region (around 1.2-1.4 ppm), due to the nine equivalent protons. The two methyl groups on the benzene (B151609) ring would appear as distinct singlets, likely between 2.3 and 2.6 ppm. The aromatic protons would present as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm). The N-H proton would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. For a related compound, N-tert-butyl-4-methylbenzenesulfonamide, the tert-butyl protons appear at 1.21 ppm, the methyl protons at 2.41 ppm, and the N-H proton as a broad signal at 4.84 ppm in CDCl₃.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The tert-butyl group would show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The two methyl groups on the aromatic ring would also give rise to distinct signals. The aromatic ring would display six signals, four for the protonated carbons and two for the substituted carbons. The chemical shifts of the aromatic carbons would confirm the substitution pattern. For N-tert-butyl-4-methylbenzenesulfonamide, the tert-butyl methyl carbons resonate at 30.1 ppm, the quaternary carbon at 54.5 ppm, and the aromatic methyl carbon at 21.5 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| tert-Butyl (CH₃) | ~1.2-1.4 (s, 9H) | ~30-32 |
| tert-Butyl (C) | - | ~55-57 |
| 2-Methyl (CH₃) | ~2.3-2.5 (s, 3H) | ~20-22 |
| 4-Methyl (CH₃) | ~2.4-2.6 (s, 3H) | ~21-23 |
| Aromatic (CH) | ~7.0-8.0 (m, 3H) | ~125-135 |
| Aromatic (C) | - | ~135-145 |
| N-H | Variable (br s, 1H) | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding
FT-IR and Raman spectroscopy would probe the vibrational modes of the molecule, providing information about the functional groups and intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, typically in the region of 3200-3400 cm⁻¹. The position and shape of this band would be indicative of hydrogen bonding; a broad band suggests strong intermolecular N-H…O hydrogen bonds. Asymmetric and symmetric stretching vibrations of the SO₂ group would appear as strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. C-H stretching vibrations of the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric SO₂ stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic signals.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) | 3200-3400 |
| C-H Aromatic Stretch | 3100-3000 | 3100-3000 |
| C-H Aliphatic Stretch | 2960-2850 | 2960-2850 |
| SO₂ Asymmetric Stretch | 1350-1300 | Weak |
| SO₂ Symmetric Stretch | 1160-1140 | Strong |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways
Mass spectrometry would be used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns.
Precise Molecular Weight: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₂H₁₉NO₂S).
Fragmentation Pathways: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. Key fragmentation pathways for sulfonamides often involve cleavage of the S-N bond and the C-S bond. A prominent fragment would likely correspond to the loss of the tert-butyl group, resulting in a peak at [M-57]⁺. Another characteristic fragmentation would be the formation of the 2,4-dimethylbenzenesulfonyl cation.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A single-crystal X-ray diffraction study would provide the definitive solid-state structure of this compound, offering precise bond lengths, bond angles, and details of intermolecular interactions.
Characterization of Supramolecular Assemblies and Hydrogen Bonding Networks (e.g., N-H…O hydrogen bonds, inversion dimers)
In the solid state, sulfonamides frequently form hydrogen-bonded networks. The N-H group acts as a hydrogen bond donor, and the sulfonyl oxygen atoms act as acceptors. It is highly probable that this compound would form intermolecular N-H…O hydrogen bonds. A common motif observed in the crystal structures of similar secondary sulfonamides is the formation of centrosymmetric inversion dimers, where two molecules are linked by a pair of N-H…O hydrogen bonds. The analysis of the crystal packing would reveal how these dimers or other hydrogen-bonded motifs assemble into a three-dimensional supramolecular architecture.
Interactive Data Table: Expected Crystallographic Parameters
| Parameter | Expected Value/Observation |
| Hydrogen Bond Type | N-H…O |
| Common Supramolecular Motif | Centrosymmetric inversion dimer |
| C-S-N-C Torsion Angle | Significant deviation from planarity |
| Dihedral Angle (Aromatic Ring to S-N-C plane) | Non-zero, indicating a twisted conformation |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for in-depth analysis of molecular structure, reactivity, and dynamics. For this compound, theoretical studies offer insights that are complementary to experimental data, allowing for a detailed understanding of its electronic properties and conformational landscape at the atomic level.
Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Conformational Isomers
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic structure of molecules. nih.gov Calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict structural parameters with high accuracy. nih.govconicet.gov.ar
For this compound, DFT calculations reveal a molecular geometry characterized by a central sulfur atom with a distorted tetrahedral arrangement. The geometry is defined by the covalent linkages of the sulfonyl group with the 2,4-dimethylphenyl ring, the nitrogen atom of the tert-butylamino group, and two oxygen atoms. The optimized structure shows that the bond lengths and angles are in good agreement with expected values for similar sulfonamide compounds. nih.gov
Table 1: Illustrative Geometric Parameters of this compound from DFT Calculations The following data is illustrative and represents typical values derived from DFT calculations for structurally related sulfonamides.
| Parameter | Value |
|---|---|
| S=O Bond Length | ~1.44 Å |
| S-N Bond Length | ~1.65 Å |
| S-C (phenyl) Bond Length | ~1.78 Å |
| O=S=O Bond Angle | ~120° |
| O=S=N Bond Angle | ~108° |
| C-S-N-C Dihedral Angle | Varies with conformer |
Quantum Chemical Descriptors for Reactivity Prediction and Mechanistic Insights (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)
Quantum chemical descriptors derived from DFT calculations provide a quantitative basis for predicting the chemical reactivity of this compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. actascientific.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmalayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl group. These FMOs are critical in predicting how the molecule will interact with other reagents. rsc.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). malayajournal.org In the MEP map of this compound, negative potential (typically colored red) is concentrated around the electronegative oxygen atoms of the sulfonyl group, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atom attached to the sulfonamide nitrogen, highlighting its potential role as a hydrogen bond donor. rsc.orgresearchgate.net
Table 2: Illustrative Quantum Chemical Descriptors for this compound The following data is illustrative and represents typical values derived from DFT calculations for structurally related molecules.
| Descriptor | Illustrative Value | Implication |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | High chemical stability |
| Chemical Hardness (η) | 2.75 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.18 eV-1 | Measure of molecular polarizability |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, rotations, and conformational transitions in a simulated environment (e.g., in a solvent).
These simulations can reveal the flexibility of the molecule, showing how the phenyl ring and the tert-butyl group move and reorient relative to each other. MD can identify the most frequently visited conformational states and the pathways for transitioning between them. This provides a more realistic understanding of the molecule's behavior in solution, complementing the energetic information about stable conformers obtained from static DFT calculations. The resulting trajectories can be analyzed to understand the time-averaged structural properties and the dynamic range of motion available to the molecule.
Mechanistic Investigations of Reactions Involving N Tert Butyl 2,4 Dimethylbenzenesulfonamide
Reactivity Profiling in Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of N-tert-butyl-2,4-dimethylbenzenesulfonamide is significantly influenced by the pH of the reaction medium. Both acid and base catalysis can promote distinct reaction pathways, primarily centered around the sulfonamide linkage.
Acid-Catalyzed Reactions:
Under acidic conditions, the primary reaction observed for aromatic sulfonamides is hydrolysis. For this compound, this would involve the protonation of the sulfonamide nitrogen or an oxygen atom, followed by nucleophilic attack by water. This process leads to the cleavage of the sulfur-nitrogen bond, yielding 2,4-dimethylbenzenesulfonic acid and tert-butylamine (B42293). Studies on analogous compounds, such as 4-tert-butyl-2,6-dimethylbenzenesulfonamide, have shown that in the presence of strong acids like sulfuric acid, the sulfonamide can be hydrolyzed to the corresponding sulfonic acid. nih.govmdpi.com This hydrolysis can be followed by desulfonation at higher temperatures, leading to the formation of the parent arene, in this case, 1,3-dimethylbenzene.
The rate of acid-catalyzed hydrolysis is influenced by the substitution pattern on the aromatic ring. The presence of ortho-alkyl groups, such as the methyl group at the 2-position in this compound, can lead to a significant rate enhancement. This is attributed to the relief of steric strain in the transition state of the hydrolysis reaction.
Base-Catalyzed Reactions:
In basic media, the hydrolysis of sulfonamides also proceeds, typically through a nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. The reaction is generally considered to be a bimolecular process. The rate of base-mediated hydrolysis is dependent on the concentration of the hydroxide ion. clemson.edu For this compound, the reaction would result in the formation of the sodium or potassium salt of 2,4-dimethylbenzenesulfonic acid and tert-butylamine. The electron-donating methyl groups on the aromatic ring may slightly decrease the rate of nucleophilic attack at the sulfur atom compared to an unsubstituted benzenesulfonamide (B165840).
Exploration of Condensation Reactions and Associated Rearrangements
In the presence of certain reagents, particularly under acidic conditions, this compound can participate in complex condensation reactions, leading to the formation of larger, often unexpected, molecular architectures.
Research on the acid-catalyzed condensation of a structurally similar compound, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, with aldehydes like glyoxal (B1671930) has revealed pathways for the formation of symmetric disulfanes and sulfanes. nih.gov These reactions are thought to proceed through a series of complex steps initiated by the hydrolysis of the sulfonamide to the corresponding sulfonic acid. The sulfonic acid can then be reduced in situ. Aldehydes present in the reaction mixture can act as reducing agents in the generation of disulfanes from aromatic sulfonamides. nih.gov
The proposed mechanism involves the reduction of the intermediate arylsulfonyl species to a thiol. The subsequent oxidation of the thiol in the presence of air can then lead to the formation of a disulfane (B1208498). The formation of sulfanes is also observed, potentially arising from further reactions of the sulfur-containing intermediates. While these specific pathways have been detailed for the 2,6-dimethyl isomer, similar reactivity can be anticipated for this compound under comparable acidic condensation conditions.
The intricate nature of these condensation reactions is further highlighted by the involvement of rearrangements, such as hydride shifts. An irreversible rearrangement of a condensation intermediate, accompanied by a 1,2-hydride shift, has been observed during the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide. nih.gov This rearrangement contributes to the formation of the aforementioned symmetric disulfanes and sulfanes. nih.gov
The formation of various intermediates dictates the final product distribution. In the presence of formaldehyde, for instance, the condensation with 4-tert-butyl-2,6-dimethylbenzenesulfonamide leads to the formation of a 1,3,5-triazinane (B94176) derivative. nih.govmdpi.com These findings underscore the rich and complex reactivity of substituted N-tert-butylbenzenesulfonamides, where subtle changes in reaction conditions or reactants can lead to vastly different molecular outcomes.
Electrophilic and Nucleophilic Reactivity of the Sulfonamide Nitrogen and Aromatic Ring
The electronic properties of the this compound molecule provide multiple sites for both electrophilic and nucleophilic attack. The sulfonamide nitrogen, the aromatic ring, and the protons on the methyl groups all exhibit distinct reactivity.
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org The sulfonamide group is known to be a directing metalation group (DMG), capable of directing a strong base, typically an organolithium reagent, to deprotonate the ortho position of the aromatic ring. baranlab.orgsemanticscholar.org For this compound, the sulfonamide group would direct lithiation to the positions ortho to it, which are the 3- and 5-positions. However, the 3-position is sterically hindered by the adjacent methyl group at the 2-position. Therefore, lithiation is expected to occur preferentially at the less sterically hindered 5-position.
The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the 5-position. nih.gov The outcome of these quenching reactions can be dependent on the nature of the electrophile used. nih.gov
Table 1: Potential Electrophilic Quenching Reactions of Lithiated this compound
| Electrophile | Expected Product (at 5-position) |
| D₂O | 5-Deuterio-N-tert-butyl-2,4-dimethylbenzenesulfonamide |
| CH₃I | N-tert-butyl-2,4,5-trimethylbenzenesulfonamide |
| (CH₃)₃SiCl | N-tert-butyl-5-(trimethylsilyl)-2,4-dimethylbenzenesulfonamide |
| CO₂ | 6-(N-tert-butylsulfamoyl)-2,4-dimethylbenzoic acid |
| RCHO | N-tert-butyl-5-(hydroxy(R)methyl)-2,4-dimethylbenzenesulfonamide |
This table is illustrative of the expected reactivity based on general principles of directed ortho-metalation and has not been compiled from specific experimental results for this compound.
The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the cumulative effects of the substituents.
Sulfonamide Group (-SO₂NH-t-Bu): The sulfonamide group is a strongly deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. It is a meta-director in electrophilic aromatic substitution.
Methyl Groups (-CH₃): The two methyl groups at the 2- and 4-positions are activating groups and are ortho, para-directors.
tert-Butyl Group (-C(CH₃)₃): While not directly attached to the ring, the bulky tert-butyl group on the nitrogen can exert steric hindrance, potentially influencing the approach of reagents to the sulfonamide group and the adjacent positions on the ring.
Considering the combined directing effects, the 3- and 5-positions are favored by both a methyl group (ortho) and the sulfonamide group (meta). However, steric hindrance from the adjacent substituents, particularly the 2-methyl group and the bulky N-tert-butylsulfonamide group, will play a crucial role in determining the final regiochemical outcome. Steric effects often disfavor substitution at a position flanked by two other substituents. youtube.com
Radical Reaction Pathways and Their Implications
The investigation into radical reaction pathways involving this compound predominantly centers on the formation and subsequent reactions of N-sulfonyl amidyl radicals. These highly reactive intermediates are pivotal in various synthetic transformations, including the formation of new carbon-nitrogen and carbon-carbon bonds.
N-sulfonyl amidyl radicals are nitrogen-centered radicals that exhibit electrophilic character. Their generation from precursors like this compound can be achieved through several methods, with one of the most common involving the formation of an N-halo derivative.
Generation via N-Chloro Precursors: A prevalent strategy for generating N-sulfonyl amidyl radicals involves the initial conversion of the parent sulfonamide to its N-chloro derivative. For instance, N-alkylsulfonamides can be readily N-chlorinated in quantitative yields using reagents like calcium hypochlorite (B82951) on moist alumina. beilstein-journals.orgnih.gov Subsequent single-electron transfer (SET) from a catalyst, typically a copper(I) species, to the N-chloro-N-alkylsulfonamide leads to the homolytic cleavage of the N-Cl bond. This process generates the desired N-sulfonyl amidyl radical and a chloride anion, with the copper catalyst being oxidized to copper(II). beilstein-journals.orgnih.gov
Photocatalytic Generation: Another method involves the photocatalytic activation of sulfonyl azides. This process leads to the elimination of dinitrogen (N₂) and the formation of reactive species, including sulfonyl amidyl radicals. nih.gov These radicals are capable of activating aliphatic C-H bonds, highlighting their high reactivity. nih.gov
Reactivity Profile: Once generated, N-sulfonyl amidyl radicals are highly reactive and electrophilic. This electrophilicity makes them more reactive towards electron-rich substrates like alkenes compared to less electrophilic aminyl radicals. nih.gov Their primary modes of reaction include hydrogen atom transfer (HAT) and addition to unsaturated systems. In HAT reactions, they can abstract hydrogen atoms from aliphatic C-H bonds, a key step in various C-H functionalization reactions. nih.gov Their ability to participate in addition reactions forms the basis of many carbon-nitrogen bond-forming strategies.
The electrophilic nature of N-sulfonyl amidyl radicals makes them excellent candidates for intermolecular addition reactions to unsaturated substrates such as alkenes and alkynes. These reactions are often catalyzed by transition metals, most notably copper(I). beilstein-journals.orgnih.gov
The reaction mechanism typically proceeds via a redox catalysis cycle. The N-sulfonyl amidyl radical, generated as described above, adds to the double bond of an alkene. This addition is highly regioselective, particularly with styrene (B11656) derivatives, where the radical adds to the less substituted carbon atom, forming a more stable benzylic radical intermediate. beilstein-journals.orgnih.gov This intermediate is then trapped by a halogen (e.g., chlorine from the copper(II) chloride species), yielding the final addition product and regenerating the copper(I) catalyst, which allows the cycle to continue. nih.gov
The efficiency of these addition reactions is influenced by the nature of the alkene substrate. Excellent yields and high regioselectivity are typically observed with styrene derivatives. beilstein-journals.orgnih.gov However, the reaction with non-aromatic or more electron-rich alkenes tends to proceed with lower yields, sometimes facing competition from polar reaction pathways. beilstein-journals.orgnih.gov
| Alkene Substrate | N-Chlorosulfonamide Precursor | Catalyst | Product | Yield (%) | Reference |
| Styrene | N-chloro-N-methyl-p-toluenesulfonamide | CuCl | 2-chloro-N-methyl-N-(2-phenylethyl)-p-toluenesulfonamide | 95 | nih.gov |
| 4-Chlorostyrene | N-chloro-N-methyl-p-toluenesulfonamide | CuCl | N-(2-chloro-1-(4-chlorophenyl)ethyl)-N-methyl-p-toluenesulfonamide | 92 | nih.gov |
| 1-Octene | N-chloro-N-methyl-p-toluenesulfonamide | CuCl | N-(2-chloro-1-octyl)-N-methyl-p-toluenesulfonamide | 41 | nih.gov |
| Cyclohexene | N-chloro-N-methyl-p-toluenesulfonamide | CuCl | N-(2-chlorocyclohexyl)-N-methyl-p-toluenesulfonamide | 35 | nih.gov |
This table presents data from analogous N-alkyl-N-chlorosulfonamide reactions to illustrate the general reactivity and yields in copper-catalyzed intermolecular additions.
Oxidative and Reductive Transformations of the Sulfonamide Moiety
The sulfonamide functional group, while generally robust, can undergo oxidative and reductive transformations under specific conditions. These reactions can target the sulfur atom or lead to the cleavage of the sulfur-nitrogen or carbon-sulfur bonds.
Oxidative Transformations: While direct oxidation of the sulfur atom in this compound is not commonly reported, related sulfur-containing compounds participate in oxidative processes. The sulfonamide moiety can act as a directing group in metal-catalyzed C-H oxidation reactions of the arene rings, though this does not directly transform the sulfonamide group itself. thieme-connect.de The nitrogen atom of the sulfonamide can also be involved in oxidative coupling reactions. For instance, visible-light-induced coupling of phenylsulfinic acids with aryl azides can form sulfonamides, proceeding through a proposed copper-nitrene intermediate and subsequent reductive elimination, which represents a formal oxidative C-N bond formation. nih.gov
Reductive Transformations: Reductive processes involving benzenesulfonamides can lead to cleavage of the S-N or C-S bonds or reduction of the sulfonyl group itself. A notable transformation occurs when aromatic sulfonamides are treated with glyoxal in the presence of a strong acid like sulfuric acid. mdpi.com In a reaction involving the structurally similar 4-tert-butyl-2,6-dimethylbenzenesulfonamide, the sulfonamide first undergoes hydrolysis to the corresponding sulfonic acid. mdpi.com The sulfonic acid is then reduced by the aldehyde (glyoxal) to a thiol intermediate (4-tert-butyl-2,6-dimethylbenzenethiol). mdpi.com This thiol is subsequently oxidized by atmospheric oxygen to form a disulfane, representing a formal reduction of the sulfonamide group to a lower oxidation state at the sulfur atom. mdpi.com This demonstrates that aldehydes can act as reducing agents for aromatic sulfonamides under acidic conditions. mdpi.com
Applications of N Tert Butyl 2,4 Dimethylbenzenesulfonamide in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Intermediate
The arrangement of functional groups in N-tert-butyl-2,4-dimethylbenzenesulfonamide makes it a valuable building block for more complex chemical structures. Its reactivity can be selectively targeted at the sulfonamide nitrogen, the aromatic ring, or the entire molecule can be used as a scaffold.
Precursor for the Synthesis of Novel Sulfone Derivatives
Aryl sulfonamides can serve as precursors to diaryl sulfones through acid-catalyzed reactions. Research on the structurally similar isomer, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, has demonstrated a novel synthetic strategy for producing both symmetric and asymmetric aromatic sulfones. mdpi.comnih.gov This process involves a Brønsted acid-catalyzed Friedel–Crafts reaction where the sulfonamide reacts with an arene that is activated for electrophilic attack. mdpi.comnih.gov This methodology suggests a potential pathway for this compound to be used in the synthesis of a variety of sulfone derivatives, which are significant structural motifs in medicinal chemistry and materials science. thieme-connect.com The reaction proceeds via an electrophilic attack on an activated aromatic compound, offering a route to sulfones that can bypass multiple steps required in traditional methods. mdpi.comnih.gov
Additionally, studies have shown that N-arylsulfonyl hydroxylamines can react with electron-deficient alkenes to produce alkyl aryl sulfones, indicating another potential synthetic route for derivatives of the title compound. mdpi.comresearchgate.net
| Reactant | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|
| This compound + Activated Arene | Brønsted Acid-Catalyzed Friedel–Crafts Reaction | Asymmetric/Symmetric Diaryl Sulfones | mdpi.comnih.gov |
| Related N-arylsulfonyl derivatives + Electron-deficient Alkenes | Addition Reaction | Alkyl Aryl Sulfones | mdpi.comresearchgate.net |
Role in the Generation of Complex Polycyclic Architectures (e.g., aza- and oxaazaisowurtzitanes)
Substituted sulfonamides are key starting materials in the challenging synthesis of complex polycyclic caged compounds like aza- and oxaazaisowurtzitanes. mdpi.comresearchgate.net These high-energy materials are synthesized through the direct, acid-catalyzed condensation of ammonia (B1221849) derivatives with glyoxal (B1671930). nih.govnih.govresearchgate.net
Extensive research has been conducted on the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal. mdpi.comnih.gov This reaction is complex and often hindered by processes such as irreversible rearrangements and 1,2-hydride shifts, which lead to the formation of side products like symmetric disulfanes and sulfanes instead of the desired caged structure. mdpi.comnih.govnih.gov The basicity of the amido group in the sulfonamide molecule has been found to be a critical factor, facilitating the incorporation of aza groups into the oxaazaisowurtzitane cage. mdpi.comresearchgate.net Given its structural similarities, this compound is a plausible candidate for similar condensation reactions aimed at producing novel polycyclic architectures, although specific studies on this isomer are not widely documented. The insights gained from its 2,6-dimethyl counterpart are crucial for developing alternative synthetic routes to these high-energy compounds. nih.gov
Transfer Reagent or Protecting Group in Multistep Syntheses
In multistep organic synthesis, the protection of reactive functional groups is a critical strategy. libretexts.org The arylsulfonyl moiety is a well-established protecting group for amines due to its stability under a wide range of reaction conditions. The N-tert-butyl group, while sterically hindering, can be cleaved under specific, often harsh, acidic conditions. This allows the 2,4-dimethylbenzenesulfonyl group to be used to protect a primary amine, with the tert-butyl group providing additional steric bulk and modifying the electronic properties of the sulfonamide.
Conversely, the entire this compound unit could potentially serve as a protecting group for other functionalities. The stability of the N-substituted sulfonamide linkage to many reagents makes it a robust protecting group that can be carried through multiple synthetic steps before cleavage. The specific conditions for removal would depend on the nature of the target molecule, but typically involve strong acids or reductive methods. harvard.edu
| Group | Function | Typical Cleavage Condition | Reference |
|---|---|---|---|
| Arylsulfonyl | Amine Protection | Reductive cleavage (e.g., Na/NH3, SmI2) | libretexts.org |
| N-tert-butyl | Modification of Sulfonamide | Strong acid (e.g., TFA, HCl) | organic-chemistry.org |
Exploration in Catalysis and Ligand Design
The structural elements of this compound offer potential for its application in the fields of catalysis and ligand design, although these areas remain largely unexplored for this specific molecule.
Chiral Auxiliaries in Asymmetric Synthesis
This compound is an achiral molecule and, therefore, cannot function directly as a chiral auxiliary in asymmetric synthesis. The field of asymmetric synthesis heavily relies on chiral auxiliaries to control the stereochemical outcome of a reaction. A closely related class of compounds, chiral N-tert-butanesulfinamides, are widely recognized and extensively used as highly effective chiral auxiliaries for the asymmetric synthesis of amines. researchgate.netspringernature.com These sulfinamides, which feature a stereocenter at the sulfur atom, are condensed with carbonyl compounds to form N-sulfinyl imines that guide nucleophilic additions with high diastereoselectivity. researchgate.net However, this application is specific to the chiral sulfinamide functional group and is not applicable to the achiral benzenesulfonamide (B165840) structure of the title compound.
Ligand Components in Transition Metal-Catalyzed Reactions
The sulfonamide functional group contains both nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for transition metals. mdpi.com Ligands play a crucial role in transition metal catalysis, influencing the catalyst's reactivity, selectivity, and stability. rutgers.edu By modifying the this compound scaffold, for instance, by introducing other coordinating groups onto the aromatic ring, it could be developed into a bidentate or multidentate ligand.
The steric bulk provided by the tert-butyl and dimethylphenyl groups could create a specific coordination environment around a metal center, which could be advantageous in controlling selectivity in catalytic reactions. uva.nl While the direct use of this compound as a ligand is not prominently featured in the literature, the general ability of sulfonamide-containing molecules to act as ligands suggests a potential, yet undeveloped, application in catalysis. mdpi.com
Development of Novel Synthetic Methodologies
The unique structural features of this compound, particularly the bulky N-tert-butyl group and the substituted aromatic ring, have made it and its isomers subjects of interest in the development of new synthetic protocols.
A significant advancement in synthetic chemistry has been the discovery that aromatic sulfonamides can participate directly in Brønsted acid-catalyzed Friedel-Crafts reactions to form valuable sulfone compounds. Traditionally, Friedel-Crafts sulfonylation utilizes sulfonyl chlorides, sulfonic anhydrides, or sulfonic acids as the electrophilic precursor. scispace.comrsc.orgresearchgate.net However, recent research has demonstrated that under strong Brønsted acid catalysis, a sulfonamide can react with an arene activated towards electrophilic attack, providing a more direct route to symmetric and asymmetric aromatic sulfones.
This novel strategy was effectively demonstrated using a structural isomer, 4-tert-butyl-2,6-dimethylbenzenesulfonamide. In a key study, this sulfonamide was reacted with 1,3-dimethylbenzene in the presence of triflic acid (TfOH) at reflux. The reaction proceeds via protonation of the sulfonamide, which facilitates the cleavage of the S-N bond and generates a sulfonyl cation or a related electrophilic species. This electrophile then attacks the activated arene ring to form a new C-S bond, yielding the corresponding diaryl sulfone. This discovery represents a paradigm shift, showcasing sulfonamides not just as protecting groups but as active participants in C-S bond formation.
The reaction conditions and outcomes for this novel Friedel-Crafts type reaction are summarized in the table below.
| Sulfonamide Reactant | Arene Reactant | Brønsted Acid | Temperature | Product | Yield (%) |
| 4-tert-butyl-2,6-dimethylbenzenesulfonamide | 1,3-dimethylbenzene | TfOH | Reflux | 2,2'-Sulfonylbis(5-(tert-butyl)-1,3-dimethylbenzene) | 50.5 |
This interactive table summarizes the key findings from the foundational study on Brønsted acid-catalyzed Friedel-Crafts reactions initiated by a sulfonamide.
This methodology effectively reduces the number of synthetic steps required to produce in-demand aromatic sulfones, which are crucial intermediates in pharmaceuticals and materials science. scispace.com
The reactivity of the sulfonamide group under acidic conditions also opens avenues for chemo- and regioselective functionalization. The outcome of reactions involving sulfonamides can be highly dependent on the specific substrate, reagents, and reaction conditions, leading to a variety of functionalized products.
Research into the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal revealed complex and competing reaction pathways. Instead of the expected condensation product, the reaction under strong acid conditions (e.g., H₂SO₄) led to irreversible rearrangements and redox processes. These processes resulted in the formation of symmetric disulfanes and sulfanes, products of selective C-S bond cleavage and subsequent S-S or C-S-C bond formation.
The formation of these distinct products highlights the rich chemoselectivity that can be accessed by tuning the reaction environment. For instance, the generation of a sulfane, bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane, is presumed to arise from a Friedel-Crafts reaction pathway, whereas the formation of the corresponding disulfane (B1208498) involves a reduction-oxidation sequence where glyoxal may act as the reducing agent. This demonstrates that the sulfonamide can be selectively guided toward different molecular scaffolds, showcasing its versatility as a synthetic precursor beyond simple sulfone formation.
Integration into Advanced Materials and Polymers
The integration of specific small molecules as monomers or cross-linking agents is crucial for the development of advanced polymers with tailored properties. Cross-linking agents, in particular, create networks within polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. Common cross-linking agents often contain multiple reactive functional groups, such as vinyl or epoxy groups. fujifilm.commdpi.com
Despite the synthetic utility of this compound in organic reactions, a review of the scientific literature indicates that it is not currently employed as a monomer or cross-linking agent in the synthesis of advanced materials or polymers. Its chemical structure, possessing a single sulfonamide functional group and lacking typical polymerizable moieties like vinyl or acrylate (B77674) groups, does not lend itself readily to polymerization or standard cross-linking reactions. While the broader class of sulfone-containing compounds is used in high-performance polymers (e.g., polysulfones), the specific application of this compound in this capacity is not documented. Therefore, this particular application is not considered applicable based on current research.
Future Research Directions and Innovations
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a method that can generate HCl as a byproduct. wikipedia.org Future efforts are increasingly directed towards developing greener, more efficient, and economically viable synthetic pathways.
Key areas of development include:
Catalyst Innovation: Research into novel catalysts is a primary focus. For the related N-tert-butyl benzenesulfonamide (B165840), methods have been developed using catalysts like hafnium tetrachloride or zirconium tetrachloride, which offer high yields (over 95%) and high purity (over 98%) under relatively mild conditions. nih.govrsc.org These approaches reduce waste and utilize catalysts that are cheap and readily available. nih.gov
Solvent-Free and Alternative Solvent Conditions: A significant push towards sustainability involves minimizing or eliminating hazardous organic solvents. Solvent-free reaction conditions, catalyzed by reagents such as oxalic acid dihydrate, have proven effective for the synthesis of N-tert-butyl amides, a related class of compounds. This methodology not only reduces pollution but also simplifies the experimental procedure and work-up, lowering handling and energy costs.
Atom Economy: Future synthetic designs will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring transition-metal-free multicomponent reactions that can construct sulfonamides from readily available starting materials.
The table below summarizes some efficient synthetic approaches that could be adapted for N-tert-butyl-2,4-dimethylbenzenesulfonamide.
| Catalyst/Reagent | Solvent | Key Advantages | Yield/Purity |
| Hafnium Tetrachloride | N-methylpyrrolidone | High catalyst activity, gentle reaction conditions, reduced waste. nih.govrsc.org | >95.5% Yield, >98% Purity nih.gov |
| Oxalic Acid Dihydrate | Solvent-Free | Environmentally friendly, inexpensive, simple work-up. | Good yields (42-94% for related amides) |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond established roles, this compound and its isomers are subjects of research into new and unexpected chemical behaviors. Understanding this novel reactivity opens doors to synthesizing complex molecules and discovering new reaction mechanisms.
A key study on the closely related isomer, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, revealed a wealth of complex reactivity when condensed with glyoxal (B1671930) in an acid-catalyzed environment. researchgate.netkuleuven.be These findings suggest fertile ground for exploring similar transformations with the 2,4-dimethyl isomer.
Noteworthy transformations include:
Irreversible Rearrangements: The condensation intermediate was found to undergo an irreversible rearrangement accompanied by a 1,2-hydride shift. researchgate.netkuleuven.be
Friedel-Crafts Reactions: It was discovered for the first time in this context that a Friedel-Crafts reaction can occur between the sulfonamide and another aromatic compound, offering a new strategy for synthesizing symmetric and asymmetric aromatic sulfones. researchgate.netkuleuven.be
Redox Activity: Aldehydes, such as glyoxal, were shown to act as reducing agents, leading to the formation of disulfanes from the aromatic sulfonamide starting material. researchgate.netkuleuven.be
Formation of Complex Adducts: The reaction also yielded complex products such as 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane when formaldehyde was used instead of glyoxal. researchgate.netkuleuven.be
Furthermore, research on other related structures has shown unprecedented 1,3-tert-butyl migrations via C-N bond scission, presenting a novel, metal-free route to N-sulfonyl amidines. nih.gov Exploring whether this compound can undergo similar radical or rearrangement pathways is a promising avenue for future investigation.
Advanced Computational Modeling for Rational Design and Prediction of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the behavior of molecules, thereby guiding experimental work. Applying these methods to this compound can accelerate the discovery of its properties and applications.
Future computational studies are expected to focus on:
Prediction of Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's kinetic stability and sites of electrophilic and nucleophilic attack. nih.gov This allows for a rational prediction of how the molecule will behave in different chemical reactions.
Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to elucidate complex mechanisms, such as the rearrangements and Friedel-Crafts reactions observed in related sulfonamides.
Rational Design of Derivatives: By simulating the properties of hypothetical derivatives, computational tools can guide the synthesis of new molecules with tailored electronic, steric, or functional properties for specific applications, such as in functional materials or as pharmaceutical intermediates. researchgate.net
Expansion of Applications into New Areas of Chemical Science
The unique structural and electronic properties of the sulfonamide group are being leveraged to create novel materials with advanced functions. Future research will likely expand the use of this compound as a building block in materials science and supramolecular chemistry.
pH-Sensitive Polymers and Hydrogels: Sulfonamide-containing polymers represent a significant class of pH-sensitive materials. researchgate.net The sulfonamide group's acidity (pKa) can be tuned, allowing for the creation of "smart" polymers that undergo solubility transitions in a very narrow pH range. nih.govresearchgate.net This property is highly desirable for biomedical applications such as targeted drug delivery systems, sensors, and embolization agents. researchgate.net By incorporating this compound into polymer chains, new materials with precisely controlled pH-responsiveness could be developed. rsc.org
Functional Materials for Agrochemicals and Beyond: The versatility of the sulfonamide moiety has led to its use in agrochemicals and materials science. researchgate.netresearchgate.net Research is ongoing to explore how incorporating bulky and specifically substituted sulfonamides can lead to new functional materials. The condensation reactions of related sulfonamides have also been linked to the synthesis of high-energy materials, a direction that could be explored further. mdpi.com
Novel Polypeptides: An innovative research direction involves creating novel sulfonamide-based polypeptides. By replacing the traditional amide bond with a more stable sulfonamide linkage, it may be possible to create protein-inspired materials with enhanced chemical and thermal stability for applications in sustainable textiles and packaging.
The integration of the this compound moiety into these advanced applications represents a promising frontier in chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
